

(S)-2-Hydroxymethylcyclohexanone: A Technical Guide for Advanced Chemical Synthesis

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Compound of Interest

Compound Name: (S)-2-Hydroxymethylcyclohexanone

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Abstract

(S)-2-Hydroxymethylcyclohexanone is a chiral building block of significant interest in the fields of organic synthesis and medicinal chemistry. Its dual functionality, comprising a ketone and a primary alcohol on a stereodefined cyclohexyl scaffold, makes it a versatile intermediate for the synthesis of complex molecular architectures, including natural products and pharmacologically active compounds. This document provides an in-depth technical overview of its properties, synthesis, and applications, with a focus on methodologies and data relevant to researchers and professionals in drug development.

Physicochemical and Spectroscopic Data

The (S)-enantiomer of 2-Hydroxymethylcyclohexanone is a valuable chiral intermediate. Its properties are summarized below. The CAS Number for the racemic mixture is 5331-08-8[1][2].

Property	Value	Source
CAS Number	220199-90-6	[3]
Molecular Formula	C ₇ H ₁₂ O ₂	[1][3]
Molecular Weight	128.17 g/mol	[1][3]
IUPAC Name	(2S)-2-(hydroxymethyl)cyclohexan-1-one	[3]
Appearance	Not specified (typically a liquid or low-melting solid)	
Exact Mass	128.083729621 Da	[3]
Topological Polar Surface Area	37.3 Å ²	[3]
GHS Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	[2]

Asymmetric Synthesis: Experimental Protocol

The enantioselective synthesis of **(S)-2-Hydroxymethylcyclohexanone** is critical for its use in chiral drug synthesis. An efficient method involves organocatalysis, specifically the asymmetric α -hydroxymethylation of cyclohexanone.

Protocol: L-Threonine Catalyzed Asymmetric α -Hydroxymethylation of Cyclohexanone[4]

This protocol is based on the principle of using a chiral amino acid to catalyze the direct asymmetric hydroxymethylation of a ketone with an aqueous formaldehyde solution (formalin).

Materials:

- Cyclohexanone
- Formalin (37% aqueous solution)

- L-Threonine
- Dimethylformamide (DMF)
- Ethyl acetate
- Saturated aqueous NaCl solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Procedure:

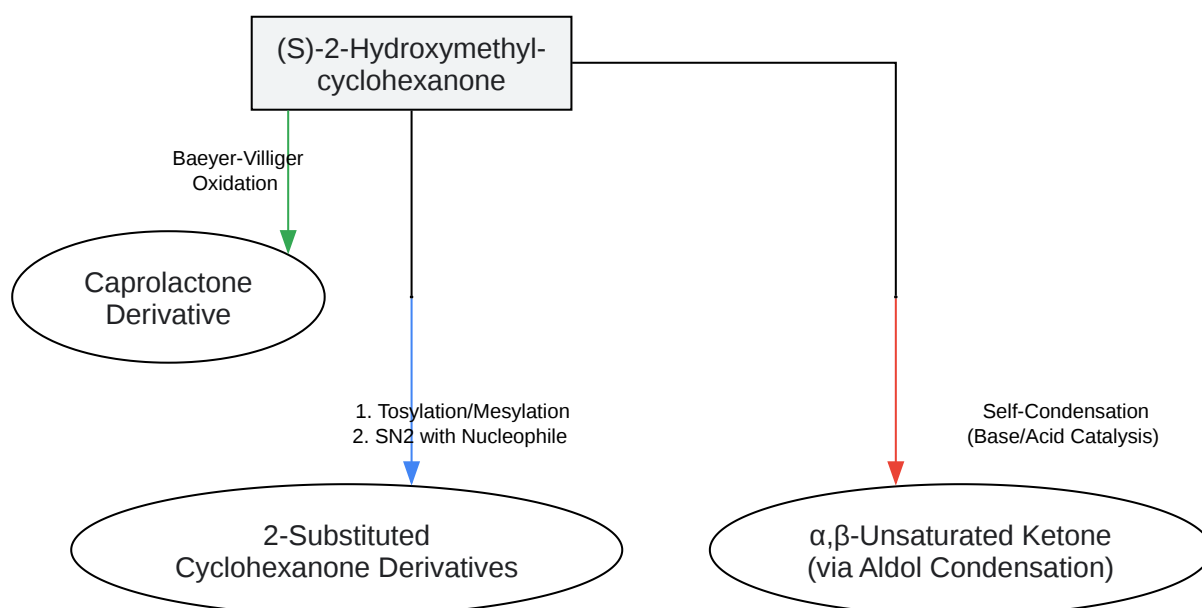
- To a stirred solution of L-threonine (specific molar ratio to be optimized, e.g., 10-20 mol%) in DMF, add cyclohexanone (1.0 equivalent).
- Cool the mixture in an ice bath to 0 °C.
- Add formalin (e.g., 1.5-2.0 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
- Allow the reaction to stir at this temperature for a specified period (e.g., 24-48 hours), monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Extract the aqueous layer multiple times with ethyl acetate.
- Combine the organic extracts and wash them with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the resulting crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure **(S)-2-Hydroxymethylcyclohexanone**.

- Characterize the product using NMR spectroscopy, mass spectrometry, and determine the enantiomeric excess (ee%) using chiral HPLC or GC analysis.

Note: Reducing the water content in the reaction has been shown to significantly improve yields.[4]

Chemical Reactivity and Synthetic Utility

The bifunctional nature of **(S)-2-Hydroxymethylcyclohexanone** allows for a wide range of chemical transformations, making it a versatile synthetic intermediate.



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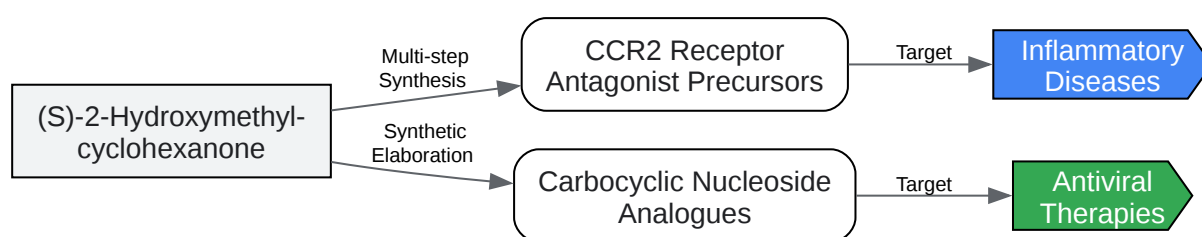
Caption: Key reaction pathways of **(S)-2-Hydroxymethylcyclohexanone**.

- Substitution Reactions:** The primary hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate). Subsequent S_N2 reaction with various nucleophiles allows for the introduction of diverse functional groups at the 2-position[4].

- Oxidation: The ketone moiety can undergo Baeyer-Villiger oxidation, typically with a peroxy acid, to form a caprolactone derivative. The regioselectivity of this reaction is influenced by the migratory aptitude of the adjacent carbon atoms[4].
- Condensation Reactions: Under basic or acidic conditions, it can undergo a self-aldol condensation. The enolate formed attacks the carbonyl group of another molecule, leading to a β -hydroxy ketone adduct which can then dehydrate to an α,β -unsaturated ketone[4].

Applications in Drug Development

(S)-2-Hydroxymethylcyclohexanone is a crucial precursor for several classes of therapeutic agents, underscoring its importance for drug development professionals.



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Caption: Synthetic applications in therapeutic agent development.

- CCR2 Receptor Antagonists: The core structure of this molecule is found in precursors to potent antagonists for the C-C chemokine receptor type 2 (CCR2). These antagonists are investigated for their potential in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis[4].
- Carbocyclic Nucleoside Analogues: Derivatives of **(S)-2-Hydroxymethylcyclohexanone** are integral to the synthesis of carbocyclic nucleoside analogues. This class of compounds, which features a carbocyclic ring in place of the furanose sugar of natural nucleosides, is widely explored for antiviral activity against viruses like HIV and Hepatitis B[4].
- Natural Product Synthesis: It serves as a foundational building block for constructing complex molecular architectures found in various natural products, some of which possess

potential antioxidant and anti-inflammatory properties[4].

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- To cite this document: BenchChem. [(S)-2-Hydroxymethylcyclohexanone: A Technical Guide for Advanced Chemical Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12282102#cas-number-for-s-2-hydroxymethylcyclohexanone]

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